1-(4-(Benzo[d]oxazol-2-yl)piperidin-1-yl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone
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Description
1-(4-(Benzo[d]oxazol-2-yl)piperidin-1-yl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a useful research compound. Its molecular formula is C22H22N4O4S and its molecular weight is 438.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticancer Applications
A study by Abu‐Hashem et al. (2017) discusses the synthesis of novel compounds, including those with 1,3,4-oxadiazole moieties, similar to the chemical structure . These compounds were evaluated for their anticancer properties, with some showing promising cytotoxic activity against tumor cells. The synthesis involved creating derivatives that potentially contribute to advancing anticancer drug development (Abu‐Hashem & Aly, 2017).
Biological Evaluation of Oxadiazole Derivatives
Another research conducted by Khalid et al. (2016) focuses on synthesizing 5-substituted 1,3,4-oxadiazole derivatives and evaluating their biological activities. These derivatives were tested against butyrylcholinesterase (BChE) enzyme and subjected to molecular docking studies to assess their binding affinity and orientation within human BChE protein, indicating their potential therapeutic applications (Khalid et al., 2016).
Antimicrobial and Antifungal Properties
Research on the antimicrobial and antifungal activities of novel compounds, including those with 1,3,4-oxadiazole and piperidine structures, is another area of interest. Vankadari et al. (2013) synthesized a series of compounds and tested them for antibacterial and antifungal properties, providing insights into their potential as antimicrobial agents (Vankadari et al., 2013).
Wound Healing Applications
Vinaya et al. (2009) evaluated the wound-healing potential of certain 1,3,4-oxadiazole derivatives in vivo, demonstrating significant wound healing and increased epithelialization. This suggests the possible use of these compounds in developing treatments for skin injuries (Vinaya et al., 2009).
Synthesis and Characterization of Novel Compounds
Govindhan et al. (2017) reported the synthesis and characterization of a compound using a click chemistry approach, leading to the identification of its cytotoxic properties and potential for further biological applications. This study emphasizes the versatility of compounds with complex structures, like the one , in drug development and biochemical research (Govindhan et al., 2017).
Properties
IUPAC Name |
1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-13-11-16(14(2)28-13)21-24-25-22(30-21)31-12-19(27)26-9-7-15(8-10-26)20-23-17-5-3-4-6-18(17)29-20/h3-6,11,15H,7-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXQUNSPDBWKSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)SCC(=O)N3CCC(CC3)C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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